(S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a cyclopropyl group, and a tert-butyl ester. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Amidation Reaction: The amide bond is formed by reacting the piperidine derivative with an appropriate amine, such as 2-amino-N-cyclopropyl-3-methylbutanamide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function. Detailed studies are required to elucidate the precise pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
- ®-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the cyclopropyl group
Properties
Molecular Formula |
C19H35N3O3 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
tert-butyl 4-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)22(15-6-7-15)12-14-8-10-21(11-9-14)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3 |
InChI Key |
AIJWMIUSKZYWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C2CC2)N |
Origin of Product |
United States |
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